molecular formula C24H31N9O7 B046947 Photo-dnp CAS No. 120551-21-5

Photo-dnp

Cat. No.: B046947
CAS No.: 120551-21-5
M. Wt: 557.6 g/mol
InChI Key: AKQYBONEMKGWGI-UHFFFAOYSA-N
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Description

6-(2,4-Dinitrophenylamino)-1-aminohexyl-6-(4’-azido-2’-nitrophenylamino)hexanoate is a complex organic compound that features both nitro and azido functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,4-Dinitrophenylamino)-1-aminohexyl-6-(4’-azido-2’-nitrophenylamino)hexanoate typically involves multiple steps, starting from readily available precursors. The process generally includes:

    Formation of the Aminohexyl Backbone: This step involves the reaction of hexanoic acid with appropriate amines under controlled conditions to form the aminohexyl backbone.

    Introduction of Nitro Groups: The nitro groups are introduced through nitration reactions, typically using a mixture of concentrated nitric and sulfuric acids.

    Azidation: The azido group is introduced by reacting the intermediate compound with sodium azide under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-(2,4-Dinitrophenylamino)-1-aminohexyl-6-(4’-azido-2’-nitrophenylamino)hexanoate can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The azido group can participate in substitution reactions, particularly nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium azide in polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted derivatives with azido group replaced by other nucleophiles.

Scientific Research Applications

6-(2,4-Dinitrophenylamino)-1-aminohexyl-6-(4’-azido-2’-nitrophenylamino)hexanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in bioconjugation and labeling of biomolecules due to the presence of reactive azido groups.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 6-(2,4-Dinitrophenylamino)-1-aminohexyl-6-(4’-azido-2’-nitrophenylamino)hexanoate involves its interaction with various molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The nitro groups can undergo redox reactions, influencing the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrophenylhydrazine: Known for its use in the detection of carbonyl compounds.

    4-Azidobenzoic Acid: Used in bioconjugation and photoaffinity labeling.

    2,4-Dinitrophenylamine: Utilized in the synthesis of dyes and pigments.

Uniqueness

6-(2,4-Dinitrophenylamino)-1-aminohexyl-6-(4’-azido-2’-nitrophenylamino)hexanoate is unique due to the combination of nitro and azido groups within the same molecule, providing a versatile platform for various chemical modifications and applications.

Properties

CAS No.

120551-21-5

Molecular Formula

C24H31N9O7

Molecular Weight

557.6 g/mol

IUPAC Name

6-(4-azido-2-nitroanilino)-N-[6-(2,4-dinitroanilino)hexyl]hexanamide

InChI

InChI=1S/C24H31N9O7/c25-30-29-18-9-11-20(22(16-18)32(37)38)26-14-7-3-4-8-24(34)28-15-6-2-1-5-13-27-21-12-10-19(31(35)36)17-23(21)33(39)40/h9-12,16-17,26-27H,1-8,13-15H2,(H,28,34)

InChI Key

AKQYBONEMKGWGI-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NCCCCCC(=O)NCCCCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NCCCCCC(=O)NCCCCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

120551-21-5

Synonyms

6-(2,4-dinitrophenylamino)-1-aminohexyl-6-(4'-azido-2'-nitrophenylamino)hexanoate
photo-DNP

Origin of Product

United States

Synthesis routes and methods

Procedure details

Crude N-(3-aminopropyl)-N'-(4-azido-2-nitrophenyl)-N-methyl-1,3-propane diamine (300 mg, approx. 1 mmol) was dissolved with stirring at room temp. in 70% pyridine-water (5 ml). A solution of 1-fluoro-2,4-dinitrobenzene (110 mg, 1 mmol) in 70% pyridine water (5 ml) was added in one portion with stirring. An orange red precipitate began to form at once and the reaction mix was stirred at room temp. overnight. The mixture was then concentrated on a rotary evaporator to an oil which was dissolved in CH2Cl2 (20 ml), washed with 1M NaOH (20 ml), dried over Na2SO4 and again concentrated on a rotary evaporator to give an oily solid. Last traces of solvent were removed by evacuation with an oil pump at room temp. to give photo-DNP as an orange-red powder. Yield was 294 mg. M.p. 90°-95° C. TLC on alumina with dichloroethane was solvent showed the product to be a single spot with Rf 0.6; under these conditions, the starting amine remained at the origin.
Name
N-(3-aminopropyl)-N'-(4-azido-2-nitrophenyl)-N-methyl-1,3-propane diamine
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
110 mg
Type
reactant
Reaction Step Two
Name
pyridine water
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
pyridine water
Quantity
5 mL
Type
reactant
Reaction Step Three

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